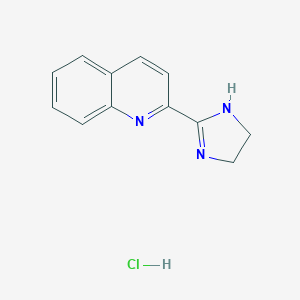

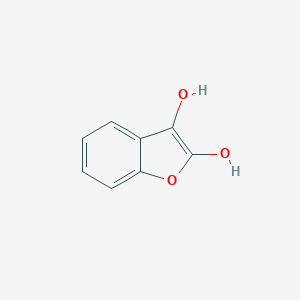

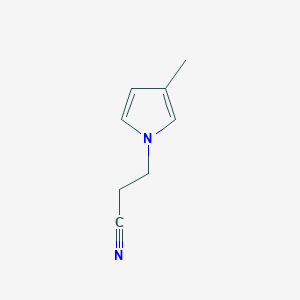

![molecular formula C27H31ClN2O2 B067127 1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride CAS No. 184845-43-0](/img/structure/B67127.png)

1-[3-(9H-Carbazol-9-YL)propyl]-4-(2-methoxyphenyl)-4-piperidinol hydrochloride

Overview

Description

- The compound is associated with research in synthesis and evaluation for potential applications in imaging and receptor studies.

Synthesis Analysis

- The synthesis of similar compounds, such as [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, involves multiple steps with varying overall yields. For example, Kumar et al. (2004) describe a synthesis process with a 30% overall yield, indicating the complexity and efficiency of such syntheses (Kumar et al., 2004).

Molecular Structure Analysis

- The molecular structure of similar compounds has been characterized using techniques like IR, 1H NMR, and MS. For instance, Wang Xiao-shan (2011) confirmed the chemical structure of a related compound, demonstrating the importance of these techniques in molecular structure determination (Wang Xiao-shan, 2011).

Chemical Reactions and Properties

- The chemical reactions and properties of such compounds involve selective labeling of receptors in human brain sections, as indicated by Kumar et al. (2004). This suggests the potential for these compounds to be used in imaging and receptor binding studies (Kumar et al., 2004).

Physical Properties Analysis

- Physical properties like radiochemical yield and specific activity are crucial in the synthesis of radiolabeled versions of these compounds. For example, Kumar et al. (2004) report a radiochemical yield of 14.5% and a specific activity of >2000 Ci/mmol (Kumar et al., 2004).

Chemical Properties Analysis

- The chemical properties of these compounds, especially in their interactions with receptors, are of significant interest. Shim et al. (2002) discuss the conformational analysis of a related compound, highlighting its interaction with the CB1 cannabinoid receptor (Shim et al., 2002).

Scientific Research Applications

Anticonvulsant Properties

- This compound, also referred to as NNC 05-2090, exhibits significant anticonvulsant properties. It has been shown to inhibit sound-induced tonic and clonic convulsions in mice and has differential effects on gamma-aminobutyric acid (GABA) transporters compared to other GABA uptake inhibitors (Dalby et al., 1997).

Radical Scavenging Activity

- Carbazole derivatives, including those related to this compound, have been synthesized and evaluated for their radical scavenging activities. These compounds have been found to show predominant activity in free radical scavenging, which is an important property in the development of antioxidants (Naik et al., 2010).

Antitumor Activity

- Carbazole derivatives have been studied for their antitumor properties. Certain derivatives have shown significant selective growth inhibition on specific cancer cell lines, indicating potential therapeutic applications in cancer treatment (Murali et al., 2017).

Neurogenesis

- A derivative of this compound, P7C3, has been found to increase neurogenesis in rat neural stem cells. This indicates potential applications in the treatment of neurological disorders or in aiding recovery from neural damage (Shin et al., 2015).

Antibacterial and Antifungal Activities

- Some carbazole derivatives have shown significant antibacterial and antifungal activities, indicating potential use as antimicrobial agents (Sharma et al., 2014).

Electroluminescent Properties

- The compound's derivatives have been investigated for their electroluminescent properties, making them candidates for use in organic light-emitting diodes (OLEDs) (Zeng et al., 2009).

Mechanism of Action

Target of Action

The primary target of this compound is the Betaine/GABA Transporter 1 (BGT-1) , also known as mGAT-2 . This transporter plays a crucial role in controlling the synaptic clearance of GABA, a major inhibitory neurotransmitter in the brain .

Mode of Action

The compound acts as a GABA uptake inhibitor that displays moderate selectivity for BGT-1 (mGAT-2) transporters . It binds to these transporters and inhibits their function, leading to an increase in the concentration of GABA in the synaptic cleft . This results in enhanced GABAergic inhibition, which can have various effects depending on the physiological context .

Biochemical Pathways

The inhibition of GABA uptake by this compound affects the GABAergic system , which is involved in a wide range of physiological processes, including the regulation of neuronal excitability and muscle tone . By increasing GABA levels in the synaptic cleft, the compound enhances GABAergic inhibition, which can influence various biochemical pathways and their downstream effects .

Result of Action

The compound has been shown to have an anticonvulsive effect , inhibiting sound-induced tonic and clonic convulsions in mice . This suggests that it could potentially be used in the treatment of conditions such as epilepsy . .

properties

IUPAC Name |

1-(3-carbazol-9-ylpropyl)-4-(2-methoxyphenyl)piperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2.ClH/c1-31-26-14-7-4-11-23(26)27(30)15-19-28(20-16-27)17-8-18-29-24-12-5-2-9-21(24)22-10-3-6-13-25(22)29;/h2-7,9-14,30H,8,15-20H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFXPKKFSNMGOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40596210 | |

| Record name | 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

184845-43-0 | |

| Record name | 1-[3-(9H-Carbazol-9-yl)propyl]-4-(2-methoxyphenyl)piperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40596210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

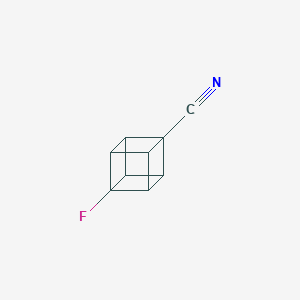

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B67057.png)

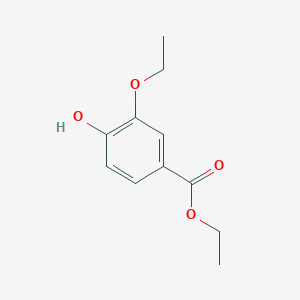

![2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid](/img/structure/B67060.png)

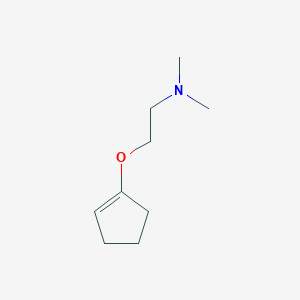

![6-[4-(Trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B67068.png)

![2-[(Z)-2-Chloroethenyl]pyridine](/img/structure/B67077.png)